molecular formula C12H9N5O3 B5620789 8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)oxy]quinoline

8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)oxy]quinoline

Cat. No.: B5620789
M. Wt: 271.23 g/mol
InChI Key: BBKACMQEKPZARV-UHFFFAOYSA-N
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Description

8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)oxy]quinoline is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring system substituted with a 2-methyl-5-nitro-1,2,4-triazol-3-yl group

Preparation Methods

The synthesis of 8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)oxy]quinoline involves several steps. One common synthetic route includes the nitration of a triazole derivative followed by its reaction with a quinoline derivative. The reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)oxy]quinoline undergoes various chemical reactions, including:

Scientific Research Applications

8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)oxy]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)oxy]quinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline ring system can intercalate with DNA, affecting its function and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)oxy]quinoline include:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

8-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O3/c1-16-12(14-11(15-16)17(18)19)20-9-6-2-4-8-5-3-7-13-10(8)9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKACMQEKPZARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)[N+](=O)[O-])OC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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